Herkinorin ((2S,4aR,6aR,7R,9S,10aS,10bR)-9-(benzoyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester) is a synthetic analogue of Salvinorin A, a neoclerodane diterpene found in the plant Salvia divinorum [, ]. It acts as a potent and selective agonist of the μ-opioid receptor (MOR) [, , , , , , , , ], exhibiting a distinct pharmacological profile compared to traditional opioid agonists like morphine.
Herkinorin is a semi-synthetic opioid analgesic derived from salvinorin A, a natural product obtained from the plant Salvia divinorum. Discovered in 2005 during structure-activity relationship studies, herkinorin is notable for its unique receptor activity profile, primarily acting as an agonist at the mu-opioid receptor while exhibiting significantly lower affinity for the kappa-opioid receptor. This differential activity suggests potential therapeutic applications with reduced side effects typically associated with traditional opioids.
Herkinorin is classified as an opioid analgesic and is chemically categorized within the neoclerodane diterpenes. It is synthesized from salvinorin B, which itself can be derived from salvinorin A through deacetylation. Salvinorin A is the most abundant compound found in Salvia divinorum, making it a practical precursor for herkinorin synthesis. The compound's IUPAC name is 2-(3-hydroxy-1-methyl-2-oxo-2-(2-phenyl-2H-pyran-4-yl)propyl)-4-methoxybenzoic acid, and it has a molecular formula of C28H30O8 with a molar mass of 494.54 g/mol .
The synthesis of herkinorin involves several key steps:
The synthesis typically utilizes reagents like sodium hydroxide and organic solvents, with careful control over reaction conditions to optimize yield and purity .
Herkinorin's molecular structure features a complex arrangement characteristic of its class. The compound contains multiple functional groups, including hydroxyl and methoxy groups, which contribute to its pharmacological properties. The three-dimensional conformation of herkinorin allows for specific interactions with opioid receptors, influencing its binding affinity and efficacy.
Herkinorin can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing novel analogs that could improve therapeutic outcomes or reduce adverse effects .
Herkinorin primarily acts as an agonist at the mu-opioid receptor, where it binds and activates the receptor to produce analgesic effects. Unlike many traditional opioids, herkinorin does not promote the recruitment of beta-arrestin 2 to the intracellular domain of the mu-opioid receptor, which means it may not induce tolerance and dependence in the same manner as other opioids.
This unique mechanism suggests that herkinorin could provide effective pain relief with a lower risk of addiction compared to conventional opioids.
Herkinorin exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations for research and potential therapeutic applications .
Herkinorin's unique pharmacological profile makes it a candidate for various scientific applications:
Herkinorin, a derivative of the natural κ-opioid agonist salvinorin A, exhibits functionally selective ("biased") agonism at the μ-opioid receptor (μ-OR). Unlike classical opioids (e.g., morphine, DAMGO), herkinorin stabilizes receptor conformations that preferentially activate G-protein signaling while avoiding β-arrestin-2 recruitment. This bias is attributed to its unique interaction with an allosteric sodium ion binding site near transmembrane domains 2 and 3 (TM2/TM3) of μ-OR [5] [9]. Molecular dynamics simulations reveal that herkinorin's C2-benzyloxy group displaces the sodium ion (Na⁺) at residue N3.35, modulating water networks and TM7 conformational dynamics. This disrupts the intracellular helical rearrangements required for β-arrestin coupling [5] [9]. Consequently, herkinorin's signaling diverges from balanced agonists, favoring Gi/o-protein pathways over regulatory machinery.
Table 1: Biased Signaling Profiles of Select μ-Opioid Agonists
Agonist | Sodium Site Interaction | β-Arrestin-2 Recruitment | Receptor Internalization |
---|---|---|---|
Herkinorin | Competitive displacement | Absent | None observed |
Morphine | Weak | Low/GRK2-dependent | Limited |
DAMGO | None | High | Robust |
Oliceridine | Not characterized | Moderate (3-fold less than morphine) | Moderate |
Herkinorin potently activates inhibitory Gi/o proteins, measured via [³⁵S]GTPγS binding and cAMP inhibition assays, with efficacy comparable to morphine [8]. Crucially, it fails to recruit β-arrestin-2 even under GRK2 overexpression—conditions that enhance morphine-induced arrestin recruitment [8] [3]. This contrasts with DAMGO, which robustly recruits β-arrestin-2 and drives rapid receptor internalization. The mechanism involves:
Despite avoiding β-arrestin recruitment, herkinorin activates extracellular signal-regulated kinases 1/2 (ERK1/2) via G-protein-dependent mechanisms. In HEK-293 cells expressing μ-OR, herkinorin induces rapid (5–10 min), transient ERK1/2 phosphorylation, reversible by naloxone [7] [8]. Key features include:
Table 2: ERK1/2 Activation Profiles of μ-Opioid Agonists
Agonist | ERK1/2 Phosphorylation | Kinetics | Dependence Pathway |
---|---|---|---|
Herkinorin | Robust | Rapid, transient | G-protein (pertussis toxin-sensitive) |
Morphine | Moderate | Sustained | Mixed G-protein/β-arrestin |
DAMGO | Robust | Biphasic | G-protein (early), β-arrestin (late) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7